4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid
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Overview
Description
4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid is an organic compound that belongs to the class of benzofurans It is characterized by a fused benzene and furan ring structure with a carboxylic acid functional group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzofuran derivatives with carboxylating agents. For instance, the reaction of benzofuran with carbon dioxide in the presence of a catalyst can yield the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic Acid: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the furan ring.
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic Acid: This compound has an additional oxo group at the 4th position.
Uniqueness: 4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid is unique due to its specific ring structure and the presence of the carboxylic acid functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10O3 |
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Molecular Weight |
166.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h3-4,7H,1-2,5H2,(H,10,11) |
InChI Key |
UFQUJENLCPIOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CO2 |
Origin of Product |
United States |
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